![molecular formula C11H12FIO2 B8059091 (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)
(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol is an organic compound characterized by the presence of a fluorophenyl group, an iodine atom, and a butene diol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Butene Diol Formation: The final step involves the formation of the butene diol structure through a series of reactions, including aldol condensation and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Azides or nitriles.
科学研究应用
(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the iodine atom may facilitate the formation of covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)methyl]-3-iodobut-2-ene-1,4-diol
- (2Z)-2-[(4-bromophenyl)methyl]-3-iodobut-2-ene-1,4-diol
- (2Z)-2-[(4-methylphenyl)methyl]-3-iodobut-2-ene-1,4-diol
Uniqueness
Compared to its analogs, (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
属性
IUPAC Name |
(Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c12-10-3-1-8(2-4-10)5-9(6-14)11(13)7-15/h1-4,14-15H,5-7H2/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMGFCJMOXART-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=C(CO)I)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=C(\CO)/I)/CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
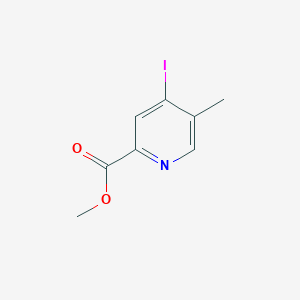
![1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B8059012.png)
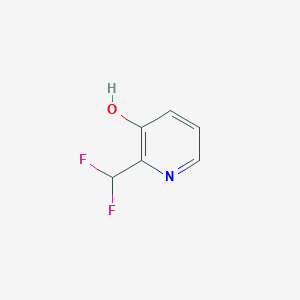
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8059023.png)
![tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8059032.png)
![tert-Butyl 6-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8059038.png)

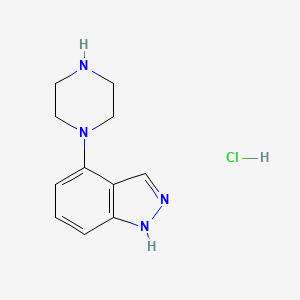
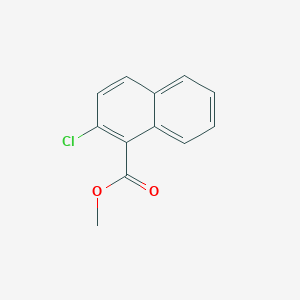
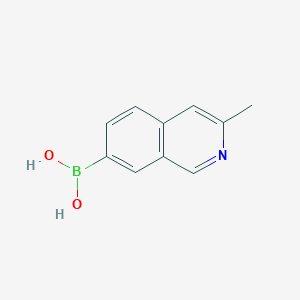

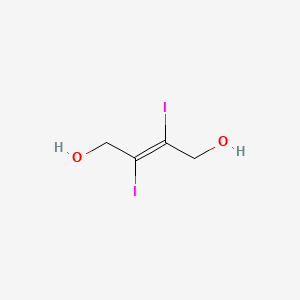
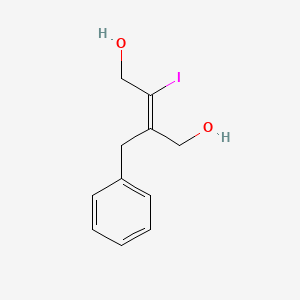
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;methanesulfonate](/img/structure/B8059102.png)
